7-Sulfocholic acid
Overview
Description
Scientific Research Applications
Cholic acid 7-sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bile acid derivatives.
Industry: It is used in the formulation of surfactants and emulsifying agents.
Mechanism of Action
Target of Action
7-Sulfocholic acid, also known as Cholic acid 7-sulfate, is a metabolite of Cholic acid . The primary target of this compound is the TGR5 receptor . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Activation of TGR5 leads to an increase in energy expenditure and helps in reducing weight.
Mode of Action
This compound acts as an agonist for the TGR5 receptor . By binding to this receptor, it induces the secretion of glucagon-like peptide-1 (GLP-1) . GLP-1 is an incretin hormone that stimulates insulin secretion in a glucose-dependent manner.
Biochemical Pathways
The activation of the TGR5 receptor by this compound leads to the stimulation of the cAMP-dependent pathway . This results in the activation of Protein Kinase A (PKA), which then leads to the secretion of GLP-1. The increased levels of GLP-1 stimulate insulin secretion, which helps in the regulation of blood glucose levels.
Result of Action
The action of this compound results in the increased secretion of GLP-1 . This leads to an increase in insulin secretion, which helps in the regulation of blood glucose levels. Therefore, this compound may play a role in the management of metabolic disorders such as diabetes.
Biochemical Analysis
Biochemical Properties
7-Sulfocholic acid plays a significant role in biochemical reactions, particularly in the metabolism of bile acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sulfotransferase, which catalyzes the sulfation of cholic acid to form this compound . This interaction is crucial for the regulation of bile acid levels in the body. Additionally, this compound can interact with bile acid transporters, such as the ileal bile acid transporter, which facilitates its reabsorption in the intestine .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the G protein-coupled bile acid receptor TGR5, leading to the secretion of glucagon-like peptide-1 (GLP-1) in the gut . This activation plays a role in glucose metabolism and energy homeostasis. Furthermore, this compound can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing overall bile acid homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an agonist for the TGR5 receptor, which is expressed in the gut and other tissues . Upon binding to TGR5, this compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation results in the secretion of GLP-1 and other metabolic effects. Additionally, this compound can inhibit the activity of certain enzymes involved in bile acid synthesis, thereby regulating bile acid levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions . Long-term exposure to this compound has been observed to influence cellular function, particularly in the context of glucose metabolism and bile acid homeostasis . In vitro and in vivo studies have demonstrated that this compound can maintain its activity over extended periods, making it a valuable tool for studying bile acid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance glucose metabolism and improve insulin sensitivity . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are seen at moderate doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to bile acid metabolism. It is synthesized from cholic acid through the action of sulfotransferase enzymes . Once formed, this compound can be further metabolized by gut microbiota to produce secondary bile acids . These metabolic pathways are crucial for maintaining bile acid homeostasis and regulating lipid and glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The ileal bile acid transporter plays a key role in the reabsorption of this compound in the intestine . Additionally, binding proteins such as albumin can facilitate the transport of this compound in the bloodstream . The distribution of this compound is influenced by its interactions with these transporters and binding proteins, which determine its localization and accumulation in various tissues .
Subcellular Localization
This compound is primarily localized in the gut and liver, where it exerts its effects on bile acid metabolism . It can be found in the cytoplasm and membrane-bound compartments of cells involved in bile acid synthesis and transport . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in regulating bile acid homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholic acid 7-sulfate can be synthesized through the sulfonation of cholic acid. The process involves the reaction of cholic acid with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of cholic acid 7-sulfate involves similar sulfonation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cholic acid 7-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cholic acid or other reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of cholic acid 7-sulfate .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound of cholic acid 7-sulfate, involved in bile acid synthesis.
Chenodeoxycholic Acid: Another primary bile acid with similar metabolic pathways.
Deoxycholic Acid: A secondary bile acid with different physiological roles.
Uniqueness
Cholic acid 7-sulfate is unique due to its sulfation at the 7th position, which imparts distinct biological activities, such as TGR5 activation and MAIT cell recognition. These properties differentiate it from other bile acids and their derivatives .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLNNMINXAIKC-OELDTZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185040 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60320-05-0 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-sulfocholic acid?
A: this compound functions as a gut-restricted agonist of the G protein-coupled bile acid receptor 1 (TGR5). [] Upon binding to TGR5, CA7S stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L cells. []
Q2: How does the activity of this compound differ from other TGR5 agonists?
A: Unlike synthetic TGR5 agonists that are readily absorbed into systemic circulation and can cause undesirable off-target effects, CA7S remains largely confined to the gut. [] This gut-restricted activity profile makes CA7S a potentially safer therapeutic option for metabolic disorders like type 2 diabetes.
Q3: What is the link between bariatric surgery, this compound, and improved glucose tolerance?
A: Bariatric surgery, a highly effective treatment for obesity and type 2 diabetes, has been observed to increase gut levels of CA7S in both mice and humans. [] This increased CA7S, through its action on TGR5 and subsequent GLP-1 release, contributes to improved glucose tolerance observed after surgery. []
Q4: Beyond its effects on glucose metabolism, what other physiological roles might this compound play?
A: Research suggests that CA7S can influence gut microbiota composition, particularly promoting the growth of beneficial bacteria. [, ] In a study on Xianju yellow chickens, dietary supplementation with fulvic acid, a compound known to increase CA7S levels, led to a decrease in the abundance of potentially harmful bacteria like Mucispirillum, Anaerofustis, and Campylobacter while increasing beneficial genera such as Lachnoclostridium, Subdoligranulum, and Sphaerochaeta. [] This modulation of the gut microbiota by CA7S might contribute to its overall beneficial effects on host health.
Q5: What are the potential implications of this compound for future therapeutic development?
A: The gut-restricted activity and ability to stimulate GLP-1 secretion make this compound a promising target for developing new treatments for metabolic disorders, particularly type 2 diabetes. [] Further research is needed to fully elucidate its potential and develop effective delivery strategies.
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